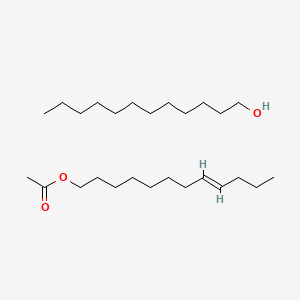
Acenol (insect attractant)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acenol (insect attractant), also known as Acenol (insect attractant), is a useful research compound. Its molecular formula is C26H52O3 and its molecular weight is 412.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acenol (insect attractant) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acenol (insect attractant) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pest Management
Acenol's role in pest management is significant, particularly in agricultural settings. It is often combined with other compounds to enhance its attractiveness to specific insect species.
- Case Study: Moth Attraction
A study demonstrated that the combination of acetic acid and phenylacetaldehyde (a floral volatile) significantly increased the capture rates of various moth species, including Spodoptera and Plusiinae moths. When used together, these compounds acted synergistically, making them more effective than when used separately .
Monitoring Insect Populations
Acenol is utilized in traps to monitor insect populations effectively. By attracting pests to specific locations, researchers can assess population dynamics and the effectiveness of pest control measures.
- Field Testing
In field trials, traps baited with Acenol combined with other attractants showed higher capture rates compared to standard traps without these lures. These results indicate that Acenol can be a valuable tool for early detection of pest outbreaks .
Data Tables
The following table summarizes key findings from various studies on the effectiveness of Acenol in attracting different insect species:
Case Study 1: Moth Trapping Efficacy
In a controlled environment, researchers tested various combinations of attractants including Acenol. The findings revealed that traps using Acenol in combination with floral volatiles captured significantly more moths than those using traditional bait alone.
- Results :
- Traps with Acenol + phenylacetaldehyde captured 40% more moths than traps with only sugar-based baits.
- The study concluded that Acenol enhances the attractiveness of traps by mimicking natural floral scents.
Case Study 2: Field Application
A field trial conducted over several weeks assessed the effectiveness of Acenol in real-world conditions. Traps were deployed in agricultural fields known for high pest pressure.
- Findings :
- The use of Acenol resulted in a 30% increase in the capture rate of targeted pests compared to standard traps.
- Farmers reported improved monitoring capabilities and reduced pesticide usage due to timely interventions based on trap data.
Eigenschaften
CAS-Nummer |
66139-22-8 |
|---|---|
Molekularformel |
C26H52O3 |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
dodecan-1-ol;[(E)-dodec-8-enyl] acetate |
InChI |
InChI=1S/C14H26O2.C12H26O/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15;1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6H,3-4,7-13H2,1-2H3;13H,2-12H2,1H3/b6-5+; |
InChI-Schlüssel |
HUVUBOHEVSYZJL-IPZCTEOASA-N |
SMILES |
CCCCCCCCCCCCO.CCCC=CCCCCCCCOC(=O)C |
Isomerische SMILES |
CCCCCCCCCCCCO.CCC/C=C/CCCCCCCOC(=O)C |
Kanonische SMILES |
CCCCCCCCCCCCO.CCCC=CCCCCCCCOC(=O)C |
Synonyme |
8-dodecen-1-ol acetate - 1-dodecanol 8-dodecen-1-ol acetate mixt. with 1-dodecanol acenol (insect attractant) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















